molecular formula C18H24N4OS B5362144 N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide

N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide

Cat. No. B5362144
M. Wt: 344.5 g/mol
InChI Key: RMDRTROFZPLQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects.

Mechanism of Action

MPTP is selectively taken up by dopaminergic neurons in the brain, where it is converted to MPP+ by MAO-B. MPP+ accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that is essential for motor control.
Biochemical and physiological effects:
MPTP-induced Parkinson's disease models have been used to study the biochemical and physiological effects of the disease. These models have shown that MPTP-induced Parkinson's disease is characterized by a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

MPTP-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and can be used to study the disease mechanisms and potential treatments. However, there are also limitations to these models. They do not fully replicate the complexity of Parkinson's disease in humans and may not accurately reflect the disease progression or response to treatment.

Future Directions

There are several future directions for the use of MPTP in scientific research. One direction is the development of new treatments for Parkinson's disease based on the mechanisms of MPTP-induced Parkinson's disease. Another direction is the use of MPTP-induced Parkinson's disease models to study the role of genetics and environmental factors in the development of the disease. Additionally, MPTP-induced Parkinson's disease models may be used to study the potential neuroprotective effects of various compounds and therapies.

Synthesis Methods

MPTP can be synthesized through a multistep synthetic process. The first step involves the reaction of 3-(methylthio)aniline with 1-bromo-2-(1H-pyrazol-1-yl)ethane in the presence of a base to form 2-(3-(methylthio)phenyl)ethylpyrazole. The second step involves the reaction of the resulting compound with piperidine-1-carboxylic acid in the presence of a coupling reagent to form MPTP.

Scientific Research Applications

MPTP has been widely used in scientific research as a tool to study Parkinson's disease. MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ selectively kills dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. Thus, MPTP has been used to create animal models of Parkinson's disease for the study of disease mechanisms and the development of potential treatments.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-24-17-8-4-6-15(14-17)20-18(23)22-12-3-2-7-16(22)9-13-21-11-5-10-19-21/h4-6,8,10-11,14,16H,2-3,7,9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRTROFZPLQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCCCC2CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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